molecular formula C13H9FN4S B2724846 4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine CAS No. 1209771-56-1

4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine

Cat. No.: B2724846
CAS No.: 1209771-56-1
M. Wt: 272.3
InChI Key: JPILPBIDWYFJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine is a useful research compound. Its molecular formula is C13H9FN4S and its molecular weight is 272.3. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Crystallographic Studies

Studies involving compounds similar to 4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine often focus on their photophysical properties and crystal structures. For example, research on integrated pyrazolo[1,5-a]pyrimidine–triphenylamine systems revealed insights into intramolecular charge transfer (ICT) fluorophores, demonstrating how substituents affect molecular and photophysical properties in both solution and solid states. These compounds, characterized by high fluorescence quantum yields and sensitivity to solvent polarity, have implications for the design of materials in science applications, such as fluorescent indicators for water content in organic solvents (Tigreros, Macías, & Portilla, 2021).

Fluorescent Properties for Sensing Applications

Research into the fluorescent properties of pyrimidine derivatives has led to the development of biomarkers and photochemical sensors. The ability of these compounds to emit light in various conditions, including dilutions in organic solvents and different pH levels, underscores their potential as tools for biological and chemical sensing. The synthesis and evaluation of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, in particular, have shown enhanced fluorescence intensity, opening avenues for their use in imaging and diagnostic applications (Velázquez-Olvera et al., 2012).

Synthesis and Evaluation of Novel Compounds

The synthesis of novel fluorinated thiazolo[4, 5‐d]pyrimidines has been explored for their anticancer activity, highlighting the therapeutic potential of such compounds. The detailed evaluation of these compounds against human tumor cell lines provides a foundation for further drug development efforts aimed at targeting specific cancers (Fahmy, Rostom, Saudi, Zjawiony, & Robins, 2003).

Anti-inflammatory and Antinociceptive Activities

The design and synthesis of thiazolo[3,2-a]pyrimidine derivatives using 4-fluoroaniline have been investigated for their anti-inflammatory and antinociceptive activities. Compounds exhibiting significant activity in these areas could lead to new treatments for inflammation and pain, highlighting the pharmaceutical applications of this compound-related structures (Alam, Khan, Siddiqui, & Ahsan, 2010).

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPILPBIDWYFJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.